(E)-2-(2,3-dimethoxybenzylidene)hydrazinecarboximidamide
Overview
Description
(E)-2-(2,3-dimethoxybenzylidene)hydrazinecarboximidamide is an organic compound characterized by the presence of a hydrazinecarboximidamide group attached to a benzylidene moiety substituted with two methoxy groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2,3-dimethoxybenzylidene)hydrazinecarboximidamide typically involves the condensation of 2,3-dimethoxybenzaldehyde with hydrazinecarboximidamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2,3-dimethoxybenzylidene)hydrazinecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The methoxy groups and hydrazinecarboximidamide moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzylidene derivatives, while reduction could produce hydrazinecarboximidamide derivatives with altered functional groups.
Scientific Research Applications
(E)-2-(2,3-dimethoxybenzylidene)hydrazinecarboximidamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug development and pharmacological studies.
Materials Science: Its unique chemical properties may be exploited in the design of novel materials with specific functionalities.
Chemical Biology: The compound can be used as a probe or reagent in biochemical assays to study various biological processes.
Industrial Chemistry:
Mechanism of Action
The mechanism by which (E)-2-(2,3-dimethoxybenzylidene)hydrazinecarboximidamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target molecules.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(2,4-dimethoxybenzylidene)hydrazinecarboximidamide
- (E)-2-(3,4-dimethoxybenzylidene)hydrazinecarboximidamide
- (E)-2-(2,3-dimethoxyphenyl)hydrazinecarboximidamide
Uniqueness
(E)-2-(2,3-dimethoxybenzylidene)hydrazinecarboximidamide is unique due to the specific positioning of the methoxy groups on the benzylidene moiety. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds with different substitution patterns.
Properties
IUPAC Name |
2-[(E)-(2,3-dimethoxyphenyl)methylideneamino]guanidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-15-8-5-3-4-7(9(8)16-2)6-13-14-10(11)12/h3-6H,1-2H3,(H4,11,12,14)/b13-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBVCAXPOIMXDG-AWNIVKPZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/N=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430151 | |
Record name | F3095-0901 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23817-62-1 | |
Record name | NSC65817 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65817 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | F3095-0901 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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